PDE5 Inhibitory Potency: Sildenafil vs. Vardenafil and Tadalafil
Sildenafil exhibits an intermediate potency for PDE5 inhibition relative to vardenafil and tadalafil. In a direct comparative study using native human PDE5 enzyme, the geometric mean IC50 of sildenafil was 3.5 nM, compared to 0.14 nM for vardenafil (25-fold more potent) and 6.74 nM for tadalafil (approximately 2-fold less potent) . This positions sildenafil as the benchmark reference compound with well-characterized, moderate potency that is neither the most potent (vardenafil) nor the least (tadalafil) in its class, a key consideration for designing experiments where extreme potency may be undesirable or for serving as a reference standard in potency assays .
| Evidence Dimension | PDE5 inhibition potency (Geometric Mean IC50) |
|---|---|
| Target Compound Data | 3.50 nM |
| Comparator Or Baseline | Vardenafil: 0.14 nM; Tadalafil: 6.74 nM |
| Quantified Difference | Sildenafil is 25-fold less potent than vardenafil; 1.9-fold more potent than tadalafil. |
| Conditions | Native human PDE5 enzyme purified from corpus cavernosum tissue. |
Why This Matters
This quantifies sildenafil's exact potency position within its class, allowing researchers to select it as a reference standard for assays requiring moderate potency or for comparative pharmacology studies.
- [1] Gresser U, Gleiter CH. Erectile dysfunction: comparison of efficacy and side effects of the PDE-5 inhibitors sildenafil, vardenafil and tadalafil--review of the literature. Eur J Med Res. 2002;7(10):435-446. View Source
